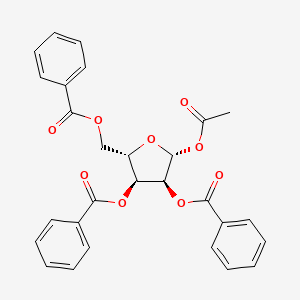

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose

Description

BenchChem offers high-quality 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3S,4S,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZABPLTDYVJMP-TVQWTUMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H]([C@@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3080-30-6 |

Source

|

| Record name | Ribofuranose, 1-acetate 2,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3080-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-L-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose: Structure, Stereochemistry, and Synthetic Considerations

This guide provides a comprehensive technical overview of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose, a pivotal intermediate in the synthesis of L-nucleoside analogues, which are a significant class of antiviral and anticancer agents.[1] This document will delve into the molecule's intricate structure and stereochemistry, the rationale behind its synthesis, and the analytical techniques essential for its characterization, tailored for researchers, scientists, and professionals in drug development.

Foundational Concepts: The Significance of L-Ribofuranose Derivatives

In the realm of medicinal chemistry, the pursuit of novel therapeutic agents often involves the synthesis of unnatural nucleoside analogues. While nature predominantly utilizes D-sugars, their L-enantiomers serve as powerful building blocks for creating molecules with enhanced metabolic stability. L-nucleosides are not readily recognized by the enzymes that metabolize their natural D-counterparts, leading to a longer biological half-life.[1] Furthermore, their incorporation into antisense oligonucleotides can confer resistance to nuclease degradation.[1] 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is a cornerstone intermediate, providing the necessary protected L-ribose scaffold for the stereoselective construction of these modified nucleosides.

Unraveling the Molecular Architecture: Structure and Stereochemistry

The structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is defined by several key features that dictate its reactivity and utility in synthesis.

-

L-Configuration: The "L" designation refers to the stereochemistry of the chiral centers in the ribose core. In L-ribose, the hydroxyl groups on carbons 2, 3, and 4 have the opposite spatial arrangement to that of the naturally occurring D-ribose.[2] Specifically, for L-ribofuranose, the chiralities are (2R, 3S, 4R, 5S) for the alpha anomer and will have a corresponding configuration for the beta anomer.[3] This enantiomeric relationship is fundamental to the unique biological properties of L-nucleosides.

-

Furanose Ring: The molecule exists as a five-membered ring, known as a furanose ring, formed by an ether linkage between C1 and C4.[2] The conformation of this ring is not planar and is typically described by a pseudorotational itinerary, with "North" (C3'-endo) and "South" (C2'-endo) puckering being the most common conformations. The bulky benzoyl groups and the anomeric substituent influence this conformational equilibrium.

-

β-Anomeric Configuration: The "beta" (β) configuration at the anomeric carbon (C1) indicates that the 1-O-acetyl group is oriented on the same side of the ring as the C4 substituent (the CH2OBz group). This stereochemistry is crucial for the synthesis of biologically active β-L-ribonucleosides.[4] The stereochemical outcome of glycosylation reactions is influenced by factors such as the protecting groups on the sugar donor and the reaction conditions.[5]

-

Protecting Groups (Acetyl and Benzoyl): The hydroxyl groups at positions 2, 3, and 5 are protected by benzoyl (Bz) groups, while the anomeric hydroxyl is protected as an acetate. Protecting groups are essential in carbohydrate chemistry to prevent unwanted side reactions at the numerous hydroxyl sites.[6]

-

Benzoyl Groups: These are considered "permanent" or robust protecting groups, stable under a wide range of reaction conditions.[7][8][9] They are typically removed at a later stage of the synthesis, often via saponification with a base like sodium methoxide. Their steric bulk and electronic properties also influence the reactivity and stereoselectivity of glycosylation reactions.

-

1-O-Acetyl Group: The anomeric acetate serves as a good leaving group in Lewis acid-promoted glycosylation reactions, facilitating the formation of the desired glycosidic bond with a nucleobase.[10]

-

Below is a diagram illustrating the logical relationship of the key structural features.

Caption: Key structural elements of the target molecule.

Synthesis Strategy: A Stepwise Approach to a Key Intermediate

The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose from L-ribose is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and yield. While the D-enantiomer is more commonly described in the literature, the principles are applicable to the L-form, starting from L-ribose. A general synthetic pathway involves glycosidation, benzoylation, and acetylation.

A representative workflow for the synthesis is outlined below:

Caption: General synthetic route to the target compound.

The following protocol is a conceptual adaptation based on established methods for the D-enantiomer and general carbohydrate chemistry principles.[11][12]

Step 1: Glycosidation of L-Ribose

-

Cool a solution of methanol (100 mL) to 0-5 °C in an ice-water bath.

-

Slowly add thionyl chloride (5 mL) dropwise while stirring.

-

After 10-15 minutes, add L-ribose (10 g) to the reaction mixture.

-

Maintain the reaction at 0-5 °C with continuous stirring for approximately 8 hours to form the methyl glycoside.

-

Neutralize the reaction and process the mixture to isolate the crude methyl L-ribofuranoside.

Causality: The initial reaction with an alcohol (methanol) under acidic conditions converts the hemiacetal of L-ribose into a methyl glycoside. This protects the anomeric position and favors the formation of the furanose ring, especially at low temperatures which can reduce the formation of the pyranose form.[13]

Step 2: Benzoylation

-

Dissolve the crude methyl L-ribofuranoside in a suitable solvent such as pyridine or a mixture of ethyl acetate and pyridine.

-

Cool the solution and add benzoyl chloride dropwise. The reaction is typically carried out at a controlled temperature (e.g., 10 °C or heated to 60-70°C depending on the specific method) and stirred for several hours.[11][12]

-

Upon completion, the reaction is quenched, and the product, methyl 2,3,5-tri-O-benzoyl-L-ribofuranoside, is extracted and purified.

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. Benzoyl chloride is the acylating agent that protects the free hydroxyl groups at positions 2, 3, and 5. Ester protecting groups are widely used due to the efficiency of the acylation process.[7]

Step 3: Acetolysis

-

Dissolve the purified methyl 2,3,5-tri-O-benzoyl-L-ribofuranoside in a mixture of glacial acetic acid and acetic anhydride.

-

Add a catalytic amount of a strong acid, such as sulfuric acid, while maintaining a low temperature (e.g., -5 to 5 °C).

-

Stir the reaction for several hours until the starting material is consumed.

-

The reaction is then carefully quenched, and the final product, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose, is isolated and purified by recrystallization.

Causality: Acetolysis replaces the anomeric methyl group with an acetyl group. The reaction conditions, particularly the low temperature, are crucial for controlling the anomeric selectivity, often favoring the formation of the beta-anomer.[4]

Spectroscopic Characterization: Confirming the Structure

Confirmation of the structure and stereochemistry of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose relies on a combination of spectroscopic techniques.

| Technique | Key Observables and Interpretation |

| ¹H NMR | - Anomeric Proton (H-1): A characteristic downfield signal (typically > 6.0 ppm) with a small coupling constant (J₁,₂) is indicative of the β-anomeric configuration in ribofuranosides. For the D-enantiomer, a signal around 6.44 ppm has been reported.[14] - Ring Protons (H-2 to H-5): Their chemical shifts and coupling constants provide information about the furanose ring conformation. - Benzoyl Protons: Aromatic signals in the range of 7.3-8.1 ppm. - Acetyl Protons: A singlet around 2.0 ppm.[14] |

| ¹³C NMR | - Anomeric Carbon (C-1): A signal in the downfield region (e.g., ~98 ppm). - Carbonyl Carbons: Signals for the benzoyl and acetyl carbonyls in the range of 165-170 ppm. - Aromatic Carbons: Signals corresponding to the benzoyl groups. |

| Mass Spectrometry | Provides the molecular weight of the compound (C₂₈H₂₄O₉, Molar Mass: 504.49 g/mol ), confirming its elemental composition.[15] |

| Optical Rotation | The sign and magnitude of the specific rotation ([α]D) are critical for confirming the L-configuration. The L-enantiomer will have an equal but opposite rotation to its D-counterpart. For the D-enantiomer, a specific rotation of +40.0 to +45.0° (c=1, CHCl₃) has been reported.[16][17] |

Table 1: Key Spectroscopic Data for Structural Elucidation

Conclusion and Future Perspectives

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is a molecule of significant synthetic value, enabling the creation of novel L-nucleoside analogues with promising therapeutic potential. A thorough understanding of its structure, stereochemistry, and the logic behind its synthesis is paramount for researchers in the field. The careful application of protecting group strategies and controlled reaction conditions are essential for the efficient and stereoselective production of this key intermediate. Future work in this area will likely focus on developing even more efficient and greener synthetic routes, as well as exploring its application in the synthesis of a broader range of complex L-carbohydrate-based therapeutics.

References

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC, NIH. [Link]

- Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

The Power of Protection: Benzyl Groups in Advanced Carbohydrate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

Why are protecting groups used in carbohydrate synthesis? TutorChase. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC, NIH. [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. [Link]

-

Synthesis of Peracylated Derivatives of l-Ribofuranose from d-Ribose and Their Use for the Preparation of β-l-Ribonucleosides. ResearchGate. [Link]

-

Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. Semantic Scholar. [Link]

-

alpha-L-ribofuranose. PubChem, NIH. [Link]

-

Synthesis of Ribofuranosides by Catalysis with Lewis Acids. Glycosidation Versus Transacetylation. Taylor & Francis Online. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. alpha-L-ribofuranose | C5H10O5 | CID 6971005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tutorchase.com [tutorchase.com]

- 7. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. tandfonline.com [tandfonline.com]

- 11. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 14. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR spectrum [chemicalbook.com]

- 15. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 16. Acetyltribenzoylribose; 1-acetyl-2,3,5-tribenzoyl-β-D-ribofuranose; 2,3,5-tri-O-benzoyl-1-O-acetyl-beta-D-ribofuranose; β-D-ribofuranose-1-acetate 2,3,5-tribenzoate; 230-220-4 [deyerchem.com]

- 17. chemimpex.com [chemimpex.com]

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose CAS number and synonyms

An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose

Abstract

This technical guide provides a comprehensive overview of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose, a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. As a protected L-ribofuranose derivative, its unique stereochemistry and functional group arrangement make it an invaluable building block for the synthesis of L-nucleoside analogs, which are a cornerstone of many antiviral and anticancer therapies. This document details the compound's chemical identity, physicochemical properties, synthesis methodologies, and critical applications. We will explore the mechanistic rationale behind its synthesis and use, provide validated experimental protocols, and illustrate key chemical transformations. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this essential carbohydrate derivative.

Chemical Identity and Physicochemical Properties

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is a fully protected derivative of L-ribose. The benzoyl groups at the C2, C3, and C5 positions serve as robust protecting groups, preventing unwanted side reactions of the hydroxyl groups, while the acetyl group at the anomeric C1 position acts as a competent leaving group for glycosylation reactions.

CAS Number : 3080-30-6[1]

Synonyms :

It is critical to distinguish this L-isomer from its more common D-enantiomer, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (CAS Number: 6974-32-9).[2][3][4][5][6][7] While chemically similar, their stereoisomeric difference is fundamental to the biological activity of the resulting nucleoside analogs.

Key Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₄O₉ | [1] |

| Molecular Weight | 504.49 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 128-132 °C | [1] |

| Optical Rotation | [α]20/D = -22 to -26° (c=1 in Pyridine) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Room Temperature, sealed from moisture | [1][8] |

| Solubility | Soluble in alcohol, insoluble in water | [2] |

Synthesis and Mechanistic Insights

The preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is a multi-step process that starts from L-ribose. The overall strategy involves the controlled protection of the hydroxyl groups and the specific introduction of the anomeric acetyl group. While many published methods detail the synthesis of the D-isomer, the pathway is analogous for the L-isomer.[9][10][11]

The core transformation sequence involves three key stages:

-

Glycosidation: The initial reaction converts the hemiacetal of L-ribose into a more stable glycoside, typically a methyl glycoside. This step locks the furanose ring structure and protects the anomeric position for subsequent steps.

-

Benzoylation: The remaining free hydroxyl groups at the C2, C3, and C5 positions are protected using benzoyl chloride in the presence of a base like pyridine. The benzoyl groups are chosen for their stability under a wide range of reaction conditions and their ability to be removed cleanly during the final deprotection stage of nucleoside synthesis.

-

Acetylation: The methyl glycoside at C1 is replaced with an acetyl group. This is a critical step, as the anomeric acetate is a superior leaving group compared to a methoxy group, facilitating the subsequent coupling with a nucleobase.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the transformation from the starting material, L-ribose, to the final protected product.

Caption: General workflow for the synthesis of the target compound from L-ribose.

Core Applications in Drug Development

The primary and most significant application of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is its role as a key sugar intermediate in the synthesis of non-natural L-nucleoside analogs.[1] These analogs are crucial for developing antiviral and anticancer medications.[1][2]

Rationale for Use in Nucleoside Synthesis

The efficacy of this compound as a glycosyl donor stems from several factors:

-

Stereochemical Control: Starting with the pure L-isomer ensures the final nucleoside product has the desired L-configuration, which is often essential for biological activity and resistance to metabolic degradation.

-

Protecting Group Stability: The benzoyl esters are stable to the conditions of the glycosylation reaction but can be removed under basic conditions (e.g., sodium methoxide in methanol) without affecting the newly formed glycosidic bond.

-

Anomeric Activation: The 1-O-acetyl group is an excellent leaving group, readily activated by a Lewis acid (e.g., TMSOTf) to generate a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a silylated nucleobase to form the crucial C-N glycosidic bond. This process is a variation of the well-established Hilbert-Johnson reaction.[12]

Role in Nucleoside Analog Synthesis Diagram

The diagram below outlines the pivotal role of the title compound in the synthesis of a generic L-nucleoside analog.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Acetyltribenzoylribose; 1-acetyl-2,3,5-tribenzoyl-β-D-ribofuranose; 2,3,5-tri-O-benzoyl-1-O-acetyl-beta-D-ribofuranose; β-D-ribofuranose-1-acetate 2,3,5-tribenzoate; 230-220-4 [deyerchem.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-O-acetyl-2,3,5-tri-O-benzoyl-beta D –Ribofuranose Online | 1-O-acetyl-2,3,5-tri-O-benzoyl-beta D –Ribofuranose Manufacturer and Suppliers [scimplify.com]

- 6. 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose CAS 6974-32-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemscene.com [chemscene.com]

- 9. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

The Solubility Profile of Tribenzoylated Ribofuranose: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Synthesis

In the intricate landscape of pharmaceutical development and complex organic synthesis, the physical properties of intermediate and final compounds are of paramount importance. Among these, solubility stands as a critical determinant of a molecule's utility and applicability. For researchers working with protected carbohydrates, such as 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a thorough understanding of its solubility in various organic solvents is not merely academic; it is a cornerstone of process optimization, reaction efficiency, and the successful synthesis of target molecules, including vital nucleoside analogues for antiviral and anticancer therapies. This in-depth technical guide provides a comprehensive overview of the solubility of tribenzoylated ribofuranose, offering both theoretical insights and practical, field-proven methodologies for its determination and application.

I. Theoretical Framework: Unraveling the Physicochemical Drivers of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline. In the case of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, its solubility characteristics are a direct consequence of its unique molecular architecture.

The parent D-ribofuranose is a highly polar polyhydroxylated sugar, readily soluble in polar solvents like water through extensive hydrogen bonding. However, the introduction of three bulky benzoyl groups at the 2, 3, and 5 positions, and an acetyl group at the anomeric position, dramatically alters its physicochemical properties. These protecting groups are predominantly nonpolar and aromatic in nature. Their presence effectively masks the polar hydroxyl groups of the ribose core, significantly reducing the molecule's ability to engage in hydrogen bonding with polar solvents.

Consequently, the overall character of tribenzoylated ribofuranose shifts towards being significantly more nonpolar than its parent sugar. This structural modification is the primary reason for its observed solubility in a range of organic solvents and its poor solubility in highly polar solvents like water. The large, aromatic benzoyl groups can participate in favorable van der Waals and π-stacking interactions with nonpolar and moderately polar organic solvents.

The solubility in a given solvent will, therefore, depend on the solvent's ability to overcome the lattice energy of the crystalline tribenzoylated ribofuranose and establish sufficiently strong solute-solvent interactions. Solvents with a polarity that is complementary to the benzoylated carbohydrate will be most effective.

II. Solubility Profile: A Qualitative and Quantitative Overview

Table 1: Solubility of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Common Organic Solvents

| Solvent | Dielectric Constant (approx.) | Polarity | Observed/Expected Solubility |

| Nonpolar Solvents | |||

| Hexane | 1.9 | Nonpolar | Insoluble to Very Sparingly Soluble |

| Toluene | 2.4 | Nonpolar | Sparingly Soluble |

| Moderately Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | 9.1 | Moderately Polar | Soluble |

| Chloroform | 4.8 | Moderately Polar | Slightly Soluble[1] |

| Ethyl Acetate | 6.0 | Moderately Polar | Slightly Soluble[1] |

| Tetrahydrofuran (THF) | 7.6 | Moderately Polar | Soluble |

| Acetone | 21 | Moderately Polar | Soluble |

| Acetonitrile | 37.5 | Moderately Polar | Soluble |

| Polar Aprotic Solvents | |||

| Dimethylformamide (DMF) | 37 | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Soluble |

| Polar Protic Solvents | |||

| Methanol | 33 | Polar Protic | Slightly Soluble[1][2] |

| Ethanol | 24.5 | Polar Protic | Sparingly Soluble |

| Water | 80.1 | Highly Polar | Insoluble |

It is important to note that "slightly soluble" and "sparingly soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended. One source noted "very faint turbidity" when the compound was in hot methanol[2].

III. Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data for their specific applications, the following robust, step-by-step protocol for the determination of the solubility of crystalline 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in an organic solvent of interest is provided. This method leverages UV-Vis spectroscopy, which is well-suited for this compound due to the strong UV absorbance of the benzoyl groups.

A. Materials and Equipment

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated centrifuge

-

Micropipettes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz cuvettes

B. Experimental Workflow

Caption: Experimental workflow for solubility determination.

C. Step-by-Step Methodology

1. Preparation of the Calibration Curve:

-

Accurately weigh a known mass of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and dissolve it in a suitable solvent in which it is freely soluble (e.g., dichloromethane or acetonitrile) to prepare a stock solution of known concentration.

-

Perform a serial dilution of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the benzoyl chromophore (typically around 230 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

2. Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to a series of vials containing a known volume of the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

3. Sample Analysis:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled micropipette to match the equilibration temperature.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax used for the calibration curve.

4. Calculation of Solubility:

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept), calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.

IV. Practical Implications and Conclusion

A comprehensive understanding of the solubility of tribenzoylated ribofuranose is indispensable for its practical application in research and development. This knowledge directly informs the choice of solvents for:

-

Reaction Media: Ensuring that reactants are in the same phase is critical for reaction kinetics and yield.

-

Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

-

Formulation: For any potential downstream applications, solubility in appropriate delivery vehicles is a key consideration.

The information and protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. By bridging theoretical principles with robust experimental methodologies, this guide serves as a valuable resource for optimizing synthetic routes and advancing the development of novel therapeutics.

References

Sources

A Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose: A Cornerstone in the Synthesis of L-Nucleoside Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-nucleoside analogues represent a class of powerful therapeutic agents, particularly in antiviral and anticancer applications, primarily due to their enhanced stability against metabolic enzymes that recognize natural D-enantiomers. The stereospecific synthesis of these vital compounds hinges on the availability of high-purity chiral precursors. This technical guide provides an in-depth examination of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose , a pivotal glycosyl donor in the construction of L-ribonucleosides. We will explore its synthesis, physicochemical properties, and its critical role in the Vorbrüggen glycosylation for the creation of L-nucleoside analogues. This document serves as a comprehensive resource, detailing reaction mechanisms, step-by-step protocols, and practical insights for researchers in medicinal chemistry and glycobiology.

Introduction: The Strategic Advantage of L-Nucleosides

Nucleoside analogues have long been a cornerstone of antiviral and anticancer therapy.[1] These molecules mimic natural nucleosides, allowing them to interfere with the replication of viral or cancerous cells. A significant advancement in this field was the development of L-nucleoside analogues, the mirror images of their natural D-counterparts.[2] This "unnatural" stereochemistry provides a profound therapeutic advantage: L-nucleosides are often poor substrates for the catabolic enzymes that rapidly degrade D-nucleosides in the body. This resistance to degradation can lead to improved bioavailability, longer half-life, and enhanced therapeutic efficacy.[3]

The efficient and stereocontrolled synthesis of these L-analogues is a primary challenge in medicinal chemistry. Success is heavily reliant on key chiral building blocks that can introduce the L-sugar moiety with high fidelity. 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose has emerged as a preeminent precursor for this purpose, serving as a stable, reactive, and versatile glycosyl donor for the synthesis of a wide array of L-ribonucleosides.[4]

Physicochemical Properties and Synthesis of the Glycosyl Donor

The utility of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose stems from its unique chemical architecture. The benzoyl groups at the 2, 3, and 5 positions provide robust protection for the hydroxyl groups, preventing unwanted side reactions. Crucially, the benzoyl group at the C2 position plays a vital role in directing the stereochemical outcome of glycosylation through "neighboring group participation," favoring the formation of the desired β-anomer.[5] The acetyl group at the anomeric C1 position serves as an excellent leaving group, readily activated by Lewis acids to initiate the glycosylation reaction.

Chemical Structure

Caption: Structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 3080-30-6 | [4] |

| Molecular Formula | C₂₈H₂₄O₉ | [4] |

| Molecular Weight | 504.49 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 128-132 °C | [4] |

| Purity (HPLC) | ≥ 98% | [4] |

| Optical Rotation | [α]²⁰/D = -22 to -26° (c=1 in Pyridine) | [4] |

Synthesis Protocol from L-Ribose

The preparation of the title compound from L-ribose is a well-established multi-step process. The following protocol is a representative synthesis adapted from patented industrial methods.[6][7]

Caption: Workflow for the synthesis of the target glycosyl donor from L-Ribose.

Step-by-Step Methodology:

-

Methyl Glycoside Formation:

-

To a stirred solution of methanol cooled to 0-5 °C, slowly add thionyl chloride dropwise.

-

After stirring for 10-15 minutes, add L-ribose to the solution.

-

Maintain the reaction at 0-5 °C and stir for approximately 8 hours to form the methyl L-ribofuranoside.[6]

-

The reaction is then neutralized and concentrated under reduced pressure to yield the crude glycoside.

-

-

Benzoylation:

-

Dissolve the crude methyl L-ribofuranoside in a mixture of ethyl acetate and pyridine.

-

Add potassium carbonate, and then add benzoyl chloride dropwise while maintaining the temperature at 60-70 °C.[6]

-

The benzoyl groups will protect the hydroxyls at the C2, C3, and C5 positions.

-

After the reaction is complete, the mixture is worked up with acid and water washes, and the solvent is removed to yield the benzoylated intermediate.

-

-

Acetylation (Anomeric Acetate Installation):

-

The benzoylated intermediate is dissolved in a mixture of glacial acetic acid and acetic anhydride.

-

The solution is cooled to 0-5 °C, and a catalytic amount of strong acid (e.g., sulfuric acid) is added.[8]

-

The reaction mixture is stirred for several hours, during which the methyl glycoside is replaced by an acetyl group at the anomeric position.

-

The final product, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose, is isolated via crystallization.

-

Core Application: Synthesis of L-Ribonucleosides via Vorbrüggen Glycosylation

The premier application of this glycosyl donor is in the Vorbrüggen glycosylation , a robust and widely used method for forming the N-glycosidic bond in nucleoside synthesis.[9] The reaction involves coupling the activated sugar with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[10][11]

Reaction Mechanism

The mechanism proceeds through several key stages, with the stereochemistry being controlled by the neighboring group participation of the C2-benzoyl group.

Caption: Mechanism of the Vorbrüggen Glycosylation reaction.

-

Activation: The Lewis acid coordinates to the anomeric acetyl group, making it a better leaving group.

-

Formation of Acyloxonium Ion: The neighboring C2-benzoyl group's carbonyl oxygen attacks the anomeric carbon, displacing the activated acetyl group and forming a cyclic acyloxonium ion intermediate. This intermediate sterically shields the α-face of the ribose ring.[5]

-

Nucleophilic Attack: The silylated nucleobase attacks the anomeric carbon from the less hindered β-face.

-

Product Formation: The attack results in the formation of the N-glycosidic bond with a β-configuration, yielding the protected β-L-nucleoside.

Advanced Protocols and Methodologies

Protocol: Deprotection of Benzoyl Groups

Once the glycosylation is complete, the benzoyl protecting groups must be removed to yield the final, biologically active L-nucleoside. This is typically achieved by basic hydrolysis.[12]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of saturated ammonia in methanol (7M) or a solution of sodium methoxide in methanol (e.g., 0.1 M to 0.5 M).

-

Reaction: Dissolve the protected nucleoside in the chosen basic methanolic solution.

-

Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material and the appearance of the more polar, deprotected product.[12]

-

Work-up: Once the reaction is complete, neutralize the mixture with an acidic resin or by adding acetic acid.

-

Purification: Concentrate the mixture and purify the resulting crude product using silica gel chromatography or reverse-phase HPLC to obtain the pure L-nucleoside.

Characterization Techniques

The identity and purity of both the intermediate and final products must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and stereochemistry, particularly the β-configuration of the anomeric proton.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.[12]

-

HPLC: Assesses the purity of the compound.[12]

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Glycosylation Yield | Incomplete silylation of the nucleobase; Inactive Lewis acid; Insufficient reaction time or temperature. | Ensure the nucleobase is fully silylated before use. Use freshly distilled/opened Lewis acid. Optimize reaction time and temperature. |

| Formation of α/β Anomers | The sugar lacks a participating group at C2; Reaction conditions favor equilibrium. | Ensure the C2-benzoyl group is present. Use conditions known to favor kinetic β-product formation (e.g., specific Lewis acids and solvents).[9] |

| Incomplete Deprotection | Insufficient base or reaction time; Steric hindrance around the benzoyl groups. | Increase the concentration of the base (e.g., NaOMe) or the reaction time. Consider gentle heating if the molecule is stable. |

| Base Degradation | The nucleobase is sensitive to the strong basic conditions used for deprotection. | Use milder deprotection conditions, such as aqueous ammonia, which is less harsh than sodium methoxide.[12] |

Conclusion and Future Outlook

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is more than just a chemical intermediate; it is an enabling tool in the field of medicinal chemistry. Its well-defined reactivity and the stereochemical control it offers have made the synthesis of potent L-nucleoside drugs like Lamivudine and Telbivudine (though these are deoxyribonucleosides, the principles of L-sugar synthesis are similar) a routine reality. As the search for novel antiviral and anticancer agents continues, the demand for high-purity, enantiomerically pure building blocks like this L-ribose donor will only grow. Future research may focus on developing even more efficient, greener synthetic routes to this compound and its derivatives, further empowering the development of next-generation therapeutics.

References

-

Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of antiviral drugs synthesized from l-ribose and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

National Center for Biotechnology Information. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

Xinghui Synthesis. (n.d.). The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. Retrieved from [Link]

-

Wikimedia Commons. (2021). File:1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.png. Retrieved from [Link]

-

ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vorbrüggen Glycosylation. Retrieved from [Link]

-

ResearchGate. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

-

ChemBK. (2024). 1-O-Acetyl-2, 3, 5-Tri-O-Benzoly-Beta-D-Ribofuranse. Retrieved from [Link]

-

ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]

- Google Patents. (n.d.). EP2319853A1 - Process for the production of 2'-branched nucleosides.

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of L-Deoxyribonucleosides from D-Ribose. Retrieved from [Link]

-

Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

-

Xi'an Kono Chem Co.,Ltd. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose CAS 6974-32-9. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis new nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone. Retrieved from [Link]

-

PubMed. (2000). 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-L-erythro-pentofuranose, a convenient precursor for the stereospecific synthesis of nucleoside analogues with the unnatural beta-L-configuration. Retrieved from [Link]

-

ResearchGate. (n.d.). A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Dimeric ADP-Ribose and its Structure with Human Poly(ADP-Ribose) Glycohydrolase. Retrieved from [Link]

Sources

- 1. madridge.org [madridge.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Vorbrüggen Glycosylation [drugfuture.com]

- 10. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 11. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Enantiomeric Advantage: Harnessing L-Ribose Derivatives for Therapeutic Innovation

An In-depth Technical Guide for Drug Development Professionals

Introduction: A Tale of Two Sugars

In the vast molecular landscape of cellular biology, D-ribose reigns supreme. It is the ubiquitous, naturally occurring five-carbon sugar that forms the structural backbone of RNA and is a critical component of energy currency molecules like adenosine triphosphate (ATP) and essential cofactors such as NAD and FAD.[1][2][3] Its central role in gene expression, energy metabolism, and cellular signaling pathways is fundamental to life as we know it.[1]

However, it is the mirror image of this essential sugar, the unnatural enantiomer L-ribose, that has captured the attention of medicinal chemists and drug discovery professionals.[1][4] First prepared in a lab in 1891, L-ribose is a rare sugar, not typically found in biological systems.[1][5] This very "unnaturalness" is not a limitation but rather its greatest asset, providing a unique stereochemical foundation for a new generation of therapeutics. This guide delves into the biological significance of L-ribose derivatives, exploring the causal mechanisms that make them potent drug candidates and outlining the experimental logic behind their discovery and development.

Pillar 1: The Rationale - Why L-Ribose?

The decision to build a drug candidate around an L-sugar scaffold is a strategic one, rooted in the principles of stereospecificity and metabolic stability.

The Metabolic Invisibility Cloak

Host cellular machinery, from metabolic enzymes to nucleic acid polymerases, has evolved over millennia to recognize and process D-isomers of sugars and nucleosides. When an L-nucleoside analog is introduced, it often evades or is poorly recognized by these host enzymes. This has two profound consequences:

-

Increased Bioavailability and Half-Life: The derivative is less likely to be prematurely degraded by host metabolic pathways, allowing for a longer circulation time and sustained therapeutic effect.

-

Reduced Off-Target Toxicity: Because host DNA and RNA polymerases have a strong preference for D-nucleotides, L-nucleoside analogs are less likely to be mistakenly incorporated into the host's genetic material or interfere with normal cellular nucleic acid synthesis. This stereochemical discrimination forms the basis of their favorable safety profile.

Exploiting the Enemy's Weakness

While host enzymes are highly specific, viral enzymes, particularly reverse transcriptases and polymerases, can exhibit greater conformational flexibility in their active sites. This "enzymatic promiscuity" is the target. An L-nucleoside analog can be designed to fit snugly into the active site of a viral polymerase, acting as a potent and selective inhibitor, while being ignored by its human counterparts. This differential recognition is the cornerstone of the therapeutic window for L-nucleoside drugs.

Pillar 2: L-Nucleoside Analogs in Action - Therapeutic Applications

The primary application of L-ribose is as a chiral precursor for the synthesis of L-nucleoside analogs, a powerful class of antiviral and anticancer agents.[5][6][7]

The Antiviral Arsenal

L-nucleoside analogs function as prodrugs. Upon entering a cell, they are phosphorylated by cellular or viral kinases to their active triphosphate form. This triphosphate then competes with the natural D-nucleotide triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase.

The mechanism of inhibition is typically chain termination. Once incorporated, the L-nucleoside analog lacks the crucial 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, bringing viral replication to a screeching halt.

Key Examples of L-Nucleoside Analogs in Antiviral Therapy

| Drug Name | L-Sugar Core | Target Disease | Mechanism of Action |

| Telbivudine | L-Thymidine | Hepatitis B Virus (HBV) | A potent inhibitor of HBV DNA polymerase, causing chain termination.[7] |

| Lamivudine (3TC) | L-Thiacytidine | HIV, HBV | A reverse transcriptase inhibitor that causes chain termination.[8] |

| Emtricitabine (FTC) | L-Thiacytidine | HIV, HBV | A reverse transcriptase inhibitor that causes chain termination.[8] |

| Clevudine | L-FMAU | Hepatitis B Virus (HBV) | Inhibits HBV DNA polymerase. |

Anticancer Potential

The same principles of targeting nucleic acid synthesis can be applied to oncology. Cancer cells are characterized by rapid, uncontrolled proliferation, which places a high demand on DNA replication. L-nucleoside analogs can be designed to selectively target the DNA polymerases or other enzymes that are overexpressed in cancer cells, thereby inducing cell cycle arrest and apoptosis.[6][7] Research in this area is ongoing, with L-nucleoside derivatives being explored for their potential to overcome resistance to existing chemotherapies.[9]

Pillar 3: From Concept to Clinic - Synthesis and Evaluation

The journey of an L-ribose derivative from a chemical concept to a clinical candidate is a multi-step process requiring precise chemical synthesis and rigorous biological evaluation.

Experimental Protocol 1: Synthesis of L-Ribose

Causality: L-ribose is not abundant in nature, necessitating its chemical or biotechnological synthesis.[5][10] Chemical synthesis provides high purity and scalability but can involve harsh conditions and toxic by-products.[6] Biotechnological routes are being developed as a "greener," more sustainable alternative.[6][10]

A. Chemical Synthesis via Epimerization (Example Workflow):

-

Starting Material: Select a readily available sugar, such as L-arabinose.[11]

-

Protection: Protect the hydroxyl groups at the C3, C4, and C5 positions to prevent unwanted side reactions. This is a critical step to direct the reaction to the desired carbon.

-

Oxidation: Oxidize the free C2 hydroxyl group to a ketone using a reagent like Swern oxidation. This creates a planar carbonyl group, temporarily removing the chirality at C2.

-

Stereoselective Reduction: Reduce the ketone back to a hydroxyl group using a reducing agent (e.g., sodium borohydride). The choice of reagent and conditions is crucial as it dictates the stereochemical outcome, aiming for the inversion of configuration from the arabinose precursor to the ribose product.[11]

-

Deprotection: Remove the protecting groups to yield pure L-ribose.

B. Biotechnological Synthesis (Example Workflow):

-

Substrate: Use L-arabinose as the starting material.[12]

-

Enzymatic Conversion: Employ the enzyme L-arabinose isomerase, which catalyzes the conversion of L-arabinose to L-ribulose.[12][13]

-

Second Enzymatic Step: Use a second enzyme, such as L-ribose isomerase, to convert L-ribulose into the final product, L-ribose.[12][13]

-

Purification: Separate the L-ribose from the reaction mixture, often using chromatographic techniques.[10]

Mandatory Visualization: L-Ribose Synthesis Pathways

Caption: High-level workflows for chemical and biotechnological synthesis of L-ribose.

Experimental Protocol 2: Antiviral Screening Workflow

Causality: A systematic screening process is essential to identify potent and selective drug candidates from a library of synthesized L-nucleoside analogs. The goal is to maximize antiviral activity while minimizing toxicity to host cells, resulting in a high therapeutic index.

-

Primary Screening (Cell-Based Assay):

-

Culture host cells susceptible to the target virus (e.g., HepG2 cells for HBV, MT-4 cells for HIV).

-

Infect the cells with a known quantity of the virus in the presence of varying concentrations of the L-nucleoside analog.

-

Rationale: This step provides a holistic view of the compound's efficacy, accounting for cell permeability, metabolic activation, and antiviral effect in a single system.

-

Measure a marker of viral replication (e.g., viral antigen levels via ELISA, viral DNA/RNA via qPCR) after a set incubation period.

-

Calculate the EC50 (50% effective concentration).

-

-

Cytotoxicity Assessment:

-

Culture the same host cells without the virus, in the presence of the same concentration range of the L-nucleoside analog.

-

Rationale: This is a critical control to ensure the observed reduction in viral replication is not simply due to the compound killing the host cells.

-

Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

-

Calculate the CC50 (50% cytotoxic concentration).

-

-

Selectivity Index (SI) Calculation:

-

Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50).

-

Rationale: The SI is a crucial quantitative measure of the drug's therapeutic window. A high SI (>100 is often desired) indicates that the compound is much more toxic to the virus than to the host cell, marking it as a promising lead candidate.

-

-

Mechanism of Action Studies:

-

For promising leads, perform enzyme inhibition assays using purified viral polymerase to confirm direct inhibition.

-

Conduct metabolic studies to identify the active triphosphate form of the analog within the cell.

-

Mandatory Visualization: Antiviral Drug Discovery Funnel

Caption: A logical workflow for the screening and validation of L-nucleoside analogs.

Challenges and Future Perspectives

Despite their proven success, the development of L-ribose derivatives is not without challenges. The complexity and cost of synthesis remain significant hurdles.[6] Furthermore, the emergence of drug-resistant viral strains necessitates the continuous design and development of novel analogs with diverse structures and mechanisms of action.[14]

The future of this field lies in the development of more efficient, scalable, and environmentally friendly biotechnological production methods for L-ribose.[10] Additionally, the diversification of the L-nucleoside scaffold—by modifying the ribose ring, introducing novel nucleobases, or creating carbocyclic versions—is a promising strategy to unlock new classes of antiviral and anticancer agents with broad-spectrum activity and improved resistance profiles.[14][15]

Conclusion

L-ribose derivatives represent a powerful example of how fundamental principles of stereochemistry can be leveraged for rational drug design. By starting with an "unnatural" sugar, scientists have created a class of drugs that can selectively target pathogenic enzymes while remaining largely invisible to the host's metabolic machinery. The success of L-nucleoside analogs in treating life-threatening viral infections like HIV and HBV is a testament to this elegant strategy. As synthetic methodologies improve and our understanding of enzyme-substrate interactions deepens, the enantiomeric advantage offered by L-ribose will undoubtedly continue to be a cornerstone of therapeutic innovation.

References

- Title: Ribose - Wikipedia Source: Wikipedia URL

- Title: L-Ribose - Chem-Impex Source: Chem-Impex URL

- Title: Examples of antiviral drugs synthesized from l-ribose and its derivatives Source: ResearchGate URL

- Title: What is the biological function for ribose?

- Title: Ribose | Structure, Properties, Synthesis, Facts & Summary Source: A Level Biology URL

- Title: Ribose | Description, Forms, Function, & Uses Source: Britannica URL

- Title: The Synthesis of Ribose and Nucleoside Derivatives Source: Madridge Publishers URL

- Title: Nucleoside Analogs Source: Encyclopedia MDPI URL

- Title: Synthesis of L-ribose-N1-IMP analogues.

- Title: Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness Source: MDPI URL

- Title: Synthesis and pharmaceutical application of L-ribose | Request PDF Source: ResearchGate URL

- Source: MedchemExpress.

- Title: The role of ribose in human skeletal muscle metabolism Source: PubMed URL

- Title: A practical synthesis of L-ribose Source: PubMed URL

- Title: Metabolic pathway for the production of l-ribose Source: ResearchGate URL

- Title: Exogenous D-ribose promotes gentamicin treatment of several drug-resistant Salmonella Source: Frontiers URL

- Title: Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads Source: bioRxiv URL

- Title: STUDIES OF RIBOSE METABOLISM. VI.

- Title: The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active Source: Amazon S3 URL

- Title: l-Ribose production from different starting materials using the...

- Title: Synthesis of L-Deoxyribonucleosides from D-Ribose Source: ResearchGate URL

- Title: MEDICINAL COMPOSITION COMPRISING RIBOSE AND AMINO ACIDS Source: European Patent Office URL

- Title: Synthesis of l-Deoxyribonucleosides from d-Ribose Source: PubMed URL

- Title: Perspectives of biotechnological production of L-ribose and its purification Source: PubMed URL

- Title: Potassium bicarbonate and D-ribose effects on A72 canine and HTB-126 human cancer cell line proliferation in vitro Source: PMC - PubMed Central URL

Sources

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Ribose | Description, Forms, Function, & Uses | Britannica [britannica.com]

- 4. alevelbiology.co.uk [alevelbiology.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nucleoside Analogs | Encyclopedia MDPI [encyclopedia.pub]

- 9. madridge.org [madridge.org]

- 10. Perspectives of biotechnological production of L-ribose and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. s3.amazonaws.com [s3.amazonaws.com]

A Technical Guide to the Spectroscopic Characterization of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of L-Ribofuranose Derivatives

The furanose ring is a cornerstone of vital biological molecules, most notably in the ribose and deoxyribose components of RNA and DNA, respectively.[1] The stereochemistry of these sugar moieties is critical for their biological function. While D-ribose derivatives are ubiquitous in nature, their L-counterparts have garnered substantial attention in medicinal chemistry. L-nucleosides, synthesized from precursors like 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose, often exhibit potent biological activity as they can act as chain terminators in viral replication or as antimetabolites in cancer cells, while potentially offering reduced toxicity compared to their D-isomers.

This fully protected ribofuranose derivative serves as a versatile building block in glycosylation reactions for the stereoselective synthesis of beta-L-ribonucleosides.[2] The benzoyl protecting groups enhance the stability and solubility of the molecule in organic solvents, while the anomeric acetyl group provides a reactive site for the introduction of various nucleobases.

Molecular Structure and Key Spectroscopic Features

The structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is characterized by a central furanose ring with bulky benzoyl groups at the C2, C3, and C5 positions, and an acetyl group at the anomeric C1 position. This specific arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the D-enantiomer in CDCl₃ shows characteristic signals for the ribofuranose protons, the acetyl group, and the benzoyl groups. The anomeric proton (H-1) is particularly diagnostic, appearing as a singlet at approximately 6.44 ppm, confirming the beta configuration.[3]

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.89 - 8.08 | m |

| Aromatic-H | 7.34 - 7.59 | m |

| H-1 | 6.439 | s |

| H-3 | 5.917 | t |

| H-2 | 5.798 | t |

| H-4 | 4.79 | m |

| H-5a, H-5b | 4.523 | m |

| Acetyl-CH₃ | 2.002 | s |

| Data obtained for the D-enantiomer and is expected to be identical for the L-enantiomer.[3] |

Interpretation:

-

The downfield chemical shifts of the ring protons (H-1, H-2, H-3, and H-4) are due to the deshielding effect of the adjacent electron-withdrawing benzoyl and acetyl groups.

-

The aromatic protons of the three benzoyl groups appear as a complex multiplet in the region of 7.34-8.08 ppm.

-

The sharp singlet at 2.002 ppm corresponds to the three protons of the acetyl methyl group.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (Benzoyl) | 165-166 |

| Carbonyl (Acetyl) | 169-170 |

| Aromatic | 128-134 |

| C-1 | 98-100 |

| C-2, C-3, C-4 | 70-80 |

| C-5 | 63-65 |

| Acetyl-CH₃ | 20-21 |

| Predicted values based on typical chemical shifts for similar acylated ribofuranose derivatives. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is expected to show strong absorption bands corresponding to the carbonyl groups of the ester functionalities and the aromatic C-H and C=C bonds of the benzoyl groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720-1740 |

| C-O (Ester) | ~1250-1300 |

| C=C (Aromatic) | ~1600, ~1450 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-3000 |

| Predicted values based on standard IR correlation tables. |

The presence of multiple strong carbonyl stretching bands is a key feature, confirming the extensive acylation of the ribofuranose core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the D-enantiomer, the molecular ion peak [M]+ is observed at m/z 504.[3] The fragmentation pattern is dominated by the loss of the protecting groups.

Key Fragmentation Pathways:

Caption: Simplified mass spectrometry fragmentation pathway.

Interpretation:

-

The base peak in the mass spectrum is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, indicating the lability of the benzoyl groups.[3]

-

A significant fragment is observed at m/z 445, corresponding to the loss of an acetoxy radical from the molecular ion.[3]

-

Other fragments arise from the sequential loss of benzoyl groups and benzoic acid.

Experimental Protocols

The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose typically starts from L-ribose and involves a multi-step process of protection and acetylation. The following is a generalized protocol based on common synthetic routes for the D-enantiomer.[6]

Step 1: Glycosylation

-

Dissolve L-ribose in methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Stir the reaction mixture at room temperature until the formation of the methyl ribofuranoside is complete (monitored by TLC).

-

Neutralize the acid and remove the solvent under reduced pressure.

Step 2: Benzoylation

-

Dissolve the crude methyl ribofuranoside in a suitable solvent such as pyridine or a mixture of ethyl acetate and pyridine.[6]

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise with stirring.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the product by chromatography.

Step 3: Acetylation

-

Dissolve the purified 2,3,5-tri-O-benzoyl-beta-L-ribofuranoside in a mixture of acetic anhydride and acetic acid.[6]

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product.

-

Purify the final product by recrystallization or chromatography.

Caption: Synthetic workflow for 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose.

Conclusion and Best Practices

The comprehensive spectroscopic analysis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose, facilitated by the data from its D-enantiomer, provides a robust framework for its identification and characterization. Researchers working with this compound should pay close attention to the anomeric proton signal in the ¹H NMR spectrum to confirm the beta configuration. For purity assessment, HPLC is the recommended method. When handling this compound, it is important to store it in a cool, dry place, as it can be sensitive to moisture.

This technical guide serves as a valuable resource for scientists engaged in the synthesis and application of L-nucleoside analogues, enabling them to confidently verify the structure and purity of this key intermediate, thereby advancing the development of novel therapeutics.

References

-

ResearchGate. Synthesis of L-Deoxyribonucleosides from D-Ribose. Available at: [Link]

-

Royal Society of Chemistry. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Available at: [Link]

-

PubMed Central. A prebiotically plausible synthesis of pyrimidine β-ribonucleosides and their phosphate derivatives involving photoanomerization. Available at: [Link]

-

Pharmaffiliates. 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C. Available at: [Link]

-

Medison Ventures. 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1. Available at: [Link]

-

PubMed. A Prebiotically Plausible Synthesis of Pyrimidine β-ribonucleosides and Their Phosphate Derivatives Involving Photoanomerization. Available at: [Link]

-

PubChem. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Available at: [Link]

-

Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Available at: [Link]

-

PubMed. Synthesis of bicyclic 2'-deoxynucleosides with alpha-L-ribo- and beta-D-xylo-configurations and restricted S- and N-type conformations. Available at: [Link]

-

PubMed Central. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. Available at: [Link]

Sources

- 1. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Protected Ribose

Introduction: The Critical Role of Ribose Protection and Thermal Stability

In the landscape of modern drug development, particularly in the synthesis of oligonucleotide therapeutics and antiviral nucleoside analogues, the strategic use of protecting groups for the hydroxyl moieties of ribose is fundamental. These protecting groups are not merely passive masks; they are active directors of stereochemistry, modulators of reactivity, and crucial guardians of molecular integrity throughout multi-step synthetic pathways.[1][2][3] The thermal stability of these protected ribose intermediates is a paramount concern, directly impacting the yield, purity, and scalability of Active Pharmaceutical Ingredient (API) manufacturing. A thorough understanding of how a protected ribose molecule behaves under thermal stress—from routine drying processes to unintended temperature excursions—is essential for robust process development, ensuring the final product's safety and efficacy.

This guide provides a comprehensive technical overview of the thermal stability and degradation profiles of ribose protected with commonly employed groups. We will delve into the causal mechanisms of degradation, present the analytical methodologies used for characterization, and offer field-proven insights to guide researchers and drug development professionals in making informed decisions for their synthetic strategies.

Part 1: A Survey of Common Ribose Protecting Groups

The choice of a protecting group is dictated by its stability to a range of reaction conditions and the orthogonality of its removal.[2][3][4] For ribose, the 2'-hydroxyl is a key position requiring protection to prevent side reactions and direct the stereochemical outcome of glycosylation.

-

Silyl Ethers (e.g., TBDMS, TIPS): Tert-butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers are mainstays in nucleoside chemistry.[3][4][5] Their popularity stems from their ease of introduction, general stability to a wide range of non-acidic and non-fluoride conditions, and reliable cleavage protocols.[5][6][7] The stability of silyl ethers is primarily governed by the steric bulk around the silicon atom; bulkier groups increase resistance to hydrolysis.[6]

-

Acetal-Based Groups (e.g., TOM): The Tri-ortho-tolyloxymethyl (TOM) group is another vital protecting group, particularly in RNA synthesis.[8] It offers high coupling efficiencies due to reduced steric hindrance compared to some silyl ethers and is designed for fast, clean deprotection.[8]

-

Acyl Groups (e.g., Acetyl, Benzoyl): Acetyl (Ac) and Benzoyl (Bz) esters are classical protecting groups in carbohydrate chemistry.[1][2][9] They are known to influence the reactivity of the anomeric center through neighboring group participation, often directing glycosylation to form 1,2-trans linkages.[1] Acetyl groups are strongly electron-withdrawing, which "disarms" the glycosyl donor, making it less reactive.[1]

Part 2: Analytical Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is required to build a complete picture of a compound's thermal behavior. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).[10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] It is the frontline tool for determining the onset of thermal degradation.

-

Causality Behind Experimental Choices: A typical TGA experiment involves heating a small sample (typically 10-20 mg) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[14] The inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation. The resulting curve of mass versus temperature reveals the temperature at which significant mass loss begins, providing a clear indicator of the material's thermal stability limit.[13][15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[16] It provides invaluable information on phase transitions such as melting, crystallization, and glass transitions.[11][16][17]

-

Expert Insight: While TGA shows if and when a material degrades via mass loss, DSC can reveal thermal events that do not involve a change in mass, such as molecular rearrangements or the onset of decomposition that is initially endothermic or exothermic. For protected ribose, a sharp endothermic peak on a DSC thermogram typically corresponds to the melting point. The proximity of this melting peak to the onset of degradation observed by TGA is a critical process safety parameter.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantifying the degradation of the parent compound and the formation of impurities over time at specific temperatures.

-

Self-Validating System: An HPLC-based thermal stress study involves incubating the protected ribose sample at a series of elevated temperatures (e.g., 60°C, 80°C, 100°C) for defined periods. At each time point, an aliquot is removed, and the sample is analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact protected ribose from all potential degradation products.[18] The disappearance of the parent peak and the appearance of new peaks corresponding to degradants can be accurately quantified.[18][19][20]

Part 3: Degradation Profiles of Key Protected Ribose Derivatives

The thermal stability of a protected ribose is a direct consequence of the chosen protecting group and its influence on the inherent lability of the ribose molecule itself. Unprotected ribose is notoriously unstable, with a half-life of only 73 minutes at 100°C in neutral pH.[21][22] Protecting groups significantly enhance this stability.

Silyl Ethers (TBDMS)

-

Degradation Profile: TBDMS-protected alcohols exhibit excellent thermal stability under neutral conditions, often withstanding temperatures well above 200°C.[23] Degradation, when it occurs, is typically initiated by the presence of trace acid or moisture, which catalyzes the hydrolysis of the silyl ether bond. The bulky tert-butyl group provides significant steric hindrance, making it much more stable than smaller silyl ethers like TMS.[6][24] Under forced degradation at very high temperatures, cleavage of the glycosidic bond or charring of the carbohydrate core will eventually occur.

Acetal-Based Groups (TOM)

-

Degradation Profile: TOM-protected ribonucleosides are designed for stability during oligonucleotide synthesis, which involves multiple chemical steps. They are generally stable at room temperature for extended periods when stored correctly.[25] Thermal degradation would likely proceed via acid-catalyzed hydrolysis of the acetal linkage, liberating the 2'-hydroxyl group. The stability of the TOM group is generally robust under the neutral and basic conditions encountered during synthesis and initial deprotection steps.[26][27]

Acyl Groups (Acetyl)

-